molecular formula C37H59N3O8 B1258448 Fusaristatin B

Fusaristatin B

Cat. No. B1258448
M. Wt: 673.9 g/mol
InChI Key: GPCDCSLJICCCRP-KCBOQBCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fusaristatin B is a natural product found in Fusarium with data available.

Scientific Research Applications

1. Biological Activity and Potential Therapeutic Applications

Fusaristatins, particularly fusaristatin A, have been the subject of various studies focusing on their biological activities. Fusaristatin A, a cyclic lipopeptide, has demonstrated potential therapeutic applications. For instance, it has shown inhibitory effects on topoisomerases I and II, which are crucial enzymes in DNA replication and transcription. This inhibition suggests potential use in cancer therapy, as observed in a study where fusaristatin A exhibited growth-inhibitory activity against lung cancer cells (Shiono et al., 2007).

2. Environmental and Agricultural Implications

Research into fusaristatins has also uncovered their environmental and agricultural implications. Fusaristatin A production by certain Fusarium species, such as Fusarium pseudograminearum, has been linked to the growth and aggressiveness of these pathogens in crops like wheat. The presence of the fusaristatin A gene cluster in these fungi has been shown to negatively affect their development and pathogenicity, indicating a complex role in their biology and potentially influencing agricultural practices (Khudhair et al., 2019).

3. Biosynthetic Pathways and Genetic Analysis

Understanding the biosynthetic pathways of fusaristatins, including fusaristatin A, is crucial for exploring their potential applications. Studies have identified specific gene clusters responsible for the biosynthesis of fusaristatins in Fusarium species. These findings provide insights into the genetic and molecular foundations of fusaristatin production, paving the way for potential biotechnological exploitation and manipulation of these pathways (Sørensen et al., 2014).

4. Role in Fungal Ecology and Interactions

Fusaristatins have been implicated in the ecological interactions of Fusarium species with other organisms. For instance, the production of fusaristatin A by Fusarium species can influence their interactions with other microorganisms, affecting microbial communities and ecological balances. This aspect of fusaristatin research highlights the broader ecological significance of these compounds beyond their direct biological activities (Li et al., 2016).

properties

Product Name

Fusaristatin B

Molecular Formula

C37H59N3O8

Molecular Weight

673.9 g/mol

IUPAC Name

4-[6,13-dimethyl-10-methylidene-2,5,9,12-tetraoxo-14-[(5E,7E)-3,7,11-trimethyl-4-oxoheptadeca-5,7-dienyl]-1-oxa-4,8,11-triazacyclotetradec-3-yl]butanoic acid

InChI

InChI=1S/C37H59N3O8/c1-8-9-10-11-14-24(2)15-12-16-25(3)19-21-31(41)26(4)20-22-32-28(6)35(45)39-29(7)36(46)38-23-27(5)34(44)40-30(37(47)48-32)17-13-18-33(42)43/h16,19,21,24,26-28,30,32H,7-15,17-18,20,22-23H2,1-6H3,(H,38,46)(H,39,45)(H,40,44)(H,42,43)/b21-19+,25-16+

InChI Key

GPCDCSLJICCCRP-KCBOQBCRSA-N

Isomeric SMILES

CCCCCCC(C)CC/C=C(\C)/C=C/C(=O)C(C)CCC1C(C(=O)NC(=C)C(=O)NCC(C(=O)NC(C(=O)O1)CCCC(=O)O)C)C

Canonical SMILES

CCCCCCC(C)CCC=C(C)C=CC(=O)C(C)CCC1C(C(=O)NC(=C)C(=O)NCC(C(=O)NC(C(=O)O1)CCCC(=O)O)C)C

synonyms

fusaristatin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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